Head-to-Head Phase III OPTIMUM Trial: Ponesimod 20 mg vs. Teriflunomide 14 mg in Relapsing Multiple Sclerosis
In the pivotal phase III OPTIMUM trial (N=1133), ponesimod 20 mg daily demonstrated superior efficacy over teriflunomide 14 mg daily. The annualized relapse rate (ARR) was reduced by 30.5% (rate ratio 0.70; 95% CI 0.58-0.83; P<0.001) [1]. Additionally, the number of combined unique active lesions (CUAL) on MRI was reduced by 56% (P<0.001) [1][2]. These data are derived from a direct head-to-head, active-comparator study design.
| Evidence Dimension | Annualized Relapse Rate Reduction |
|---|---|
| Target Compound Data | ARR 0.202 |
| Comparator Or Baseline | Teriflunomide 14 mg: ARR 0.290 |
| Quantified Difference | 30.5% relative reduction (Rate Ratio 0.70) |
| Conditions | 108-week, randomized, double-blind, active-controlled Phase III trial in patients with relapsing multiple sclerosis |
Why This Matters
This direct comparison provides the highest level of clinical evidence for efficacy, directly informing therapeutic selection and research model design.
- [1] Kappos, L., et al. (2021). Ponesimod Compared With Teriflunomide in Patients With Relapsing Multiple Sclerosis in the Active-Comparator Phase 3 OPTIMUM Study: A Randomized Clinical Trial. JAMA Neurology, 78(5), 558-567. View Source
- [2] Pharmazeutische Zeitung. (2021). Ponesimod auf der Zielgeraden [OPTIMUM trial results summary]. View Source
